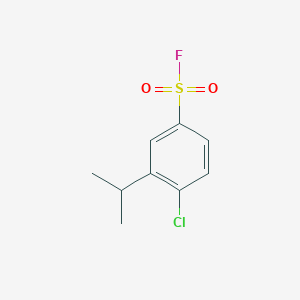
4-Chloro-3-isopropylbenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a chlorine atom and an isopropyl group. Sulfonyl fluorides are known for their reactivity and are often used as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-chloro-3-(propan-2-yl)benzene. This can be achieved through the reaction of the corresponding sulfonyl chloride with a fluoride source. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. The reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: The products include various substituted benzene derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins and other biomolecules through sulfonylation reactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and a nucleophilic site on the target molecule. This reaction can lead to the modification of proteins, enzymes, or other biomolecules, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl bromide
- 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl iodide
Uniqueness
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl halides. The fluoride group is less nucleophilic and more stable, making it suitable for specific applications where controlled reactivity is desired.
Propiedades
Fórmula molecular |
C9H10ClFO2S |
|---|---|
Peso molecular |
236.69 g/mol |
Nombre IUPAC |
4-chloro-3-propan-2-ylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10ClFO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
Clave InChI |
BKYRSGCVFIPFCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


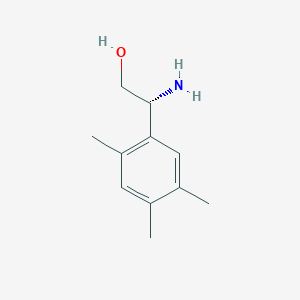


![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)

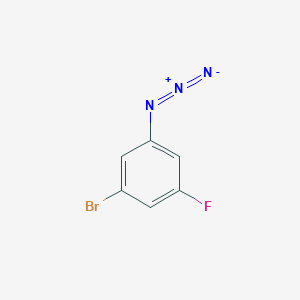

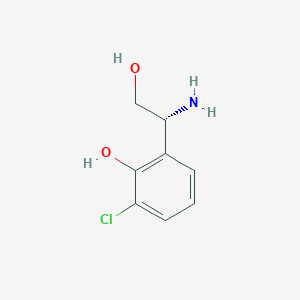
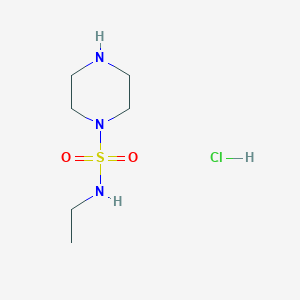



![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
